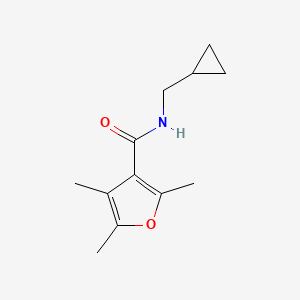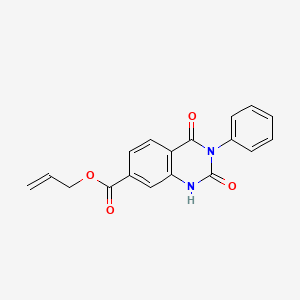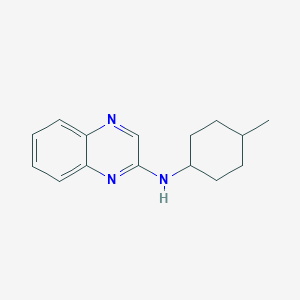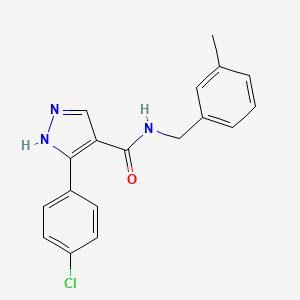![molecular formula C18H19NO3 B7540624 1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7540624.png)
1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid is a compound that features a pyrrolidine ring substituted with a phenoxyphenylmethyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Phenoxyphenylmethyl Group: This step often involves a Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The phenoxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The phenoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives of the phenoxyphenyl group.
Wissenschaftliche Forschungsanwendungen
1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The phenoxyphenyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine-2-carboxylic acid: Lacks the phenoxyphenylmethyl group, making it less hydrophobic and potentially less active in certain biological contexts.
Phenoxyphenylmethyl derivatives: Compounds with similar phenoxyphenylmethyl groups but different core structures, such as benzene or pyridine rings.
Uniqueness: 1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid is unique due to the combination of the pyrrolidine ring, phenoxyphenylmethyl group, and carboxylic acid group. This combination provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in medicinal chemistry and organic synthesis.
Eigenschaften
IUPAC Name |
1-[(3-phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-18(21)17-10-5-11-19(17)13-14-6-4-9-16(12-14)22-15-7-2-1-3-8-15/h1-4,6-9,12,17H,5,10-11,13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXBAUSDIQDPBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide](/img/structure/B7540557.png)
![4-[[cyclobutanecarbonyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide](/img/structure/B7540563.png)
![2-[(1,8-Diamino-5-cyano-6-piperidin-1-yl-2,7-naphthyridin-3-yl)sulfanyl]acetic acid](/img/structure/B7540569.png)

![[4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea](/img/structure/B7540591.png)
![N-[(3-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7540598.png)
![5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7540600.png)

![N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7540615.png)

![1-(2-methylpropanoyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]piperidine-4-carboxamide](/img/structure/B7540647.png)
![1-[Benzyl(propyl)amino]-3-[1-(4-chlorophenyl)ethoxy]propan-2-ol](/img/structure/B7540653.png)
